chemical structure and properties of 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride
chemical structure and properties of 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride
An In-Depth Technical Guide to the Chemical Structure, Reactivity, and Applications of 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride
Executive Summary
2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride is a highly versatile, bifunctional building block widely utilized in medicinal chemistry, drug discovery, and materials science. Featuring a conformationally rigid piperidine core, a basic tertiary amine, a carboxylic acid, and a secondary hydroxyl group, it serves as an ideal scaffold for synthesizing complex active pharmaceutical ingredients (APIs) and Proteolysis Targeting Chimeras (PROTACs). This whitepaper details its physicochemical properties, validated synthetic methodologies, and downstream functionalization protocols.
Structural Chemistry & Physicochemical Profiling
Understanding the physical state of this compound is critical for successful handling and synthetic planning. The compound exists commercially and synthetically most often as the hydrochloride salt (CAS: 1181544-77-3) rather than the free base (CAS: 168159-33-9)[1][2].
The Causality of Salt Selection: The free base contains both a basic piperidine nitrogen (predicted pKa ~9.5) and an acidic carboxylic acid (predicted pKa ~2.47)[3]. At physiological and neutral pH, it forms a highly polar zwitterion. This zwitterionic character complicates isolation, purification, and storage due to extreme hygroscopicity and high water solubility. Conversion to the hydrochloride salt protonates the amine, neutralizing the zwitterionic dipole. This yields a stable, free-flowing crystalline solid that retains water solubility but is easily manipulated and weighed in anhydrous organic synthesis.
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| Chemical Name | 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride |
| CAS Number (HCl Salt) | 1181544-77-3 |
| CAS Number (Free Base) | 168159-33-9 |
| Molecular Formula | C₇H₁₄ClNO₃ (or C₇H₁₃NO₃ · HCl) |
| Molecular Weight | 195.64 g/mol (HCl Salt) / 159.18 g/mol (Free Base) |
| PubChem CID (Free Base) | 11205927 |
| Topological Polar Surface Area (TPSA) | 60.8 Ų |
| Hydrogen Bond Donors / Acceptors | 2 / 4 |
Synthetic Methodology: De Novo Preparation
Direct alkylation of 4-hydroxypiperidine with bromoacetic acid is historically inefficient due to the difficulty of extracting the resulting zwitterion from aqueous reaction mixtures.
The Causality of the Synthetic Route: Employing a tert-butyl ester protecting group strategy allows the intermediate to be easily isolated via standard organic extraction. Subsequent treatment with anhydrous HCl in dioxane simultaneously cleaves the tert-butyl ester and forms the desired hydrochloride salt, which precipitates cleanly from the reaction mixture, bypassing the need for complex chromatography.
Caption: Step-by-step synthetic workflow and self-validation checkpoints for the preparation of the HCl salt.
Step-by-Step Protocol: Synthesis of the Hydrochloride Salt
Step 1: N-Alkylation
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Setup: Dissolve 4-hydroxypiperidine (1.0 eq) in anhydrous acetonitrile (0.2 M). Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
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Reaction: Dropwise add tert-butyl bromoacetate (1.05 eq) at 0 °C to control the exothermic reaction. Warm to room temperature and stir for 12 hours.
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Self-Validation (LCMS): Sample the reaction. Expected [M+H]⁺ = 216.1. Complete consumption of the starting amine should be observed.
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Workup: Filter the inorganic salts. Concentrate the filtrate, and partition between EtOAc and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield tert-butyl 2-(4-hydroxypiperidin-1-yl)acetate.
Step 2: Deprotection and Salt Formation
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Setup: Dissolve the intermediate in a minimal amount of anhydrous dichloromethane (DCM).
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Reaction: Add 4M HCl in dioxane (10.0 eq). Stir at room temperature for 4–6 hours.
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Observation: A white precipitate will begin to form as the tert-butyl group is cleaved, generating the HCl salt of the highly polar amino acid.
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Self-Validation (TLC/LCMS): Evolution of isobutylene gas ceases. LCMS shows [M+H]⁺ = 160.1 for the free base mass.
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Isolation: Dilute with diethyl ether to maximize precipitation. Filter the solid, wash with cold ether, and dry under high vacuum to afford the product as a white solid.
Reactivity Profile & Medicinal Chemistry Applications
The strategic value of 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride lies in its orthogonal functional handles. The differentiation between the carboxylic acid and the secondary hydroxyl group allows for divergent synthetic pathways.
Caption: Divergent synthetic pathways of 2-(4-hydroxypiperidin-1-yl)acetic acid in medicinal chemistry.
Downstream Application: Amide Coupling Protocol
When utilizing the HCl salt in amide coupling, the formulation requires an excess of a non-nucleophilic base (like DIPEA) to neutralize the hydrochloride salt and activate the carboxylate.
The Causality of Reagent Choice: HATU is selected as the coupling reagent due to its high efficiency and rapid kinetics. While the substrate is achiral (negating the need for epimerization control), the rapid formation of the active OBt ester prevents side reactions, such as the intermolecular O-acylation of the unprotected 4-hydroxyl group.
Step-by-Step Protocol: Amide Formation
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Activation: Suspend 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) to neutralize the HCl salt and deprotonate the carboxylic acid.
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Coupling: Add HATU (1.1 eq) and stir for 10 minutes at room temperature to form the active ester.
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Amine Addition: Add the target primary or secondary amine (1.1 eq). Stir for 2–4 hours.
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Self-Validation (LCMS): Monitor for the disappearance of the activated ester mass and the appearance of the product mass.
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Workup: Dilute with water and extract with EtOAc. If the resulting amide is highly polar, bypass extraction and proceed to direct purification via reverse-phase preparative HPLC (MeCN/H₂O with 0.1% TFA).
Analytical Characterization Standards
To ensure scientific integrity, the synthesized or procured building block must be analytically validated before downstream use.
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¹H NMR (400 MHz, D₂O): The diagnostic singlet of the N-CH₂-COOH protons appears prominently around δ 3.80 ppm. The CH-OH methine proton presents as a multiplet around δ 3.95–4.05 ppm. The piperidine ring protons will appear as complex, overlapping multiplets between δ 1.60 and 3.50 ppm due to the rigid chair conformation.
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High-Resolution Mass Spectrometry (HRMS): ESI-MS (positive mode) should yield an [M+H]⁺ peak at m/z 160.0968 (calculated for C₇H₁₄NO₃⁺)[3].
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 11205927, 2-(4-Hydroxypiperidin-1-yl)acetic acid." PubChem, [Link]
